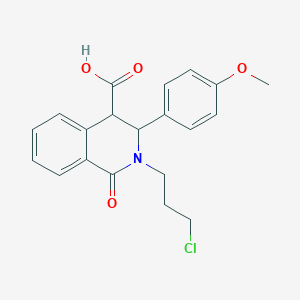
2-(3-Chloropropyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
描述
2-(3-Chloropropyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Chloropropyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.
- Molecular Formula : CHClNO
- Molecular Weight : 373.8 g/mol
- CAS Number : 385383-38-0
- Melting Point : 192–195 °C
1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer effects. A study demonstrated that similar compounds showed antiproliferative activity against various cancer cell lines. For instance, the synthesis of derivatives related to isoquinoline has been linked to inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In studies involving related isoquinoline derivatives, a reduction in inflammatory cytokines such as TNF-α and IL-6 was observed. These compounds inhibited the activation of NF-kB signaling pathways, which are crucial in the inflammatory response .
3. Antimicrobial Properties
The antimicrobial activity of isoquinoline derivatives has been well-documented. Research indicates that these compounds can inhibit the growth of various bacterial strains. For example, studies have shown that certain isoquinoline derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the effects of a series of isoquinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase enzymes and modulation of Bcl-2 family proteins .
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects of similar compounds on RAW264.7 macrophages, it was found that treatment with these isoquinoline derivatives led to a significant decrease in nitric oxide production and pro-inflammatory cytokines. The study suggested that the compound inhibits iNOS expression through NF-kB pathway suppression .
Data Tables
属性
IUPAC Name |
2-(3-chloropropyl)-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-26-14-9-7-13(8-10-14)18-17(20(24)25)15-5-2-3-6-16(15)19(23)22(18)12-4-11-21/h2-3,5-10,17-18H,4,11-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZYLRANRUHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CCCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118937 | |
| Record name | 2-(3-Chloropropyl)-1,2,3,4-tetrahydro-3-(4-methoxyphenyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-38-0 | |
| Record name | 2-(3-Chloropropyl)-1,2,3,4-tetrahydro-3-(4-methoxyphenyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloropropyl)-1,2,3,4-tetrahydro-3-(4-methoxyphenyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















